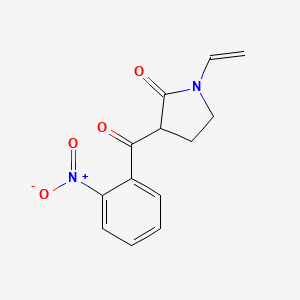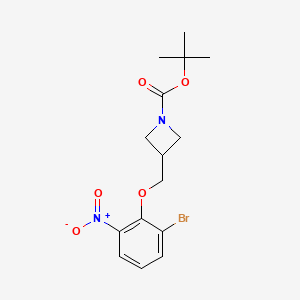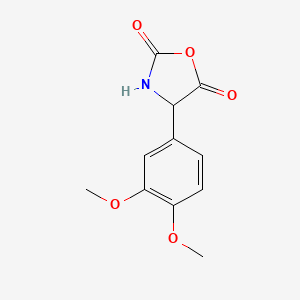
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features an azido group, a difluorophenyl ring, and a triazole moiety
Méthodes De Préparation
The synthesis of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Azidation: The intermediate is then subjected to azidation using sodium azide (NaN3) under controlled conditions to introduce the azido group.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The azido group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate), and controlled temperatures.
Applications De Recherche Scientifique
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal and antibacterial agent due to the presence of the triazole moiety, which is known for its biological activity.
Materials Science: The azido group allows for the compound’s incorporation into polymer matrices, enhancing the properties of materials such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with molecular targets:
Molecular Targets: The triazole moiety can bind to enzymes or receptors, inhibiting their activity. The azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules.
Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In materials science, the azido group can participate in cross-linking reactions, enhancing material properties.
Comparaison Avec Des Composés Similaires
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with similar compounds:
-
Similar Compounds
- 1-Azido-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
-
Uniqueness: : The presence of both the azido group and the difluorophenyl ring in this compound makes it unique. The difluorophenyl ring enhances its stability and biological activity, while the azido group provides versatility in chemical modifications.
Propriétés
Formule moléculaire |
C11H10F2N6O |
|---|---|
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
1-azido-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F2N6O/c12-8-1-2-9(10(13)3-8)11(20,4-16-18-14)5-19-7-15-6-17-19/h1-3,6-7,20H,4-5H2 |
Clé InChI |
ULYIXCIRKSQBLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CN=[N+]=[N-])(CN2C=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
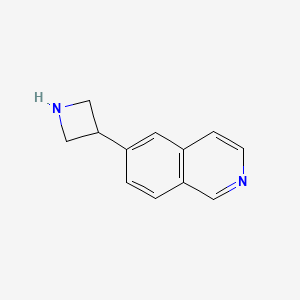
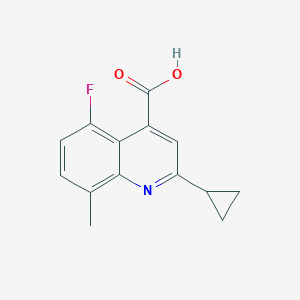
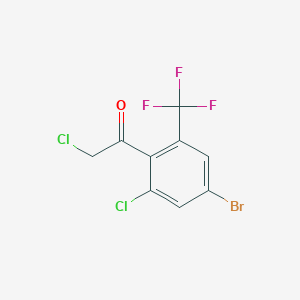


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
